Carbovir Triphosphate Triethylamine Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

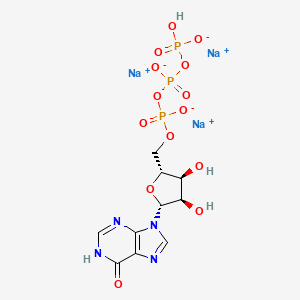

Carbovir Triphosphate Triethylamine Salt is a chemically synthesized compound known for its antiviral properties. It is a carbocyclic synthetic nucleoside analogue and an active metabolite of abacavir, which is used in the treatment of HIV. The compound is an analogue of deoxyguanosine-5’-triphosphate and plays a crucial role in inhibiting viral replication by targeting viral DNA synthesis .

作用機序

Target of Action

Carbovir Triphosphate Triethylamine Salt primarily targets the HIV-1 reverse transcriptase . This enzyme plays a crucial role in the replication of the HIV-1 virus by converting the viral RNA into DNA, a process essential for the virus to integrate into the host genome and propagate .

Mode of Action

This compound interacts with its target by binding to the catalytic site of the HIV-1 reverse transcriptase . This interaction interferes with the enzyme’s ability to accurately replicate the viral genome . Specifically, it acts as a competitive inhibitor , mimicking the natural substrate of the enzyme, deoxyguanosine-5’-triphosphate (dGTP), and thus preventing its incorporation into the growing DNA chain .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the HIV-1 replication cycle . By inhibiting the reverse transcriptase enzyme, the compound prevents the conversion of viral RNA into DNA, thereby disrupting the virus’s ability to integrate into the host genome and replicate . This leads to a decrease in the production of new virus particles.

Pharmacokinetics

Abacavir is metabolized intracellularly into Carbovir Triphosphate . The pharmacokinetics of the parent drug and its active metabolite would be expected to influence the bioavailability of this compound.

Result of Action

The primary result of the action of this compound is the inhibition of HIV-1 replication . By preventing the accurate replication of the viral genome, the compound effectively reduces the production of new virus particles, thereby limiting the spread of the virus within the host .

準備方法

The preparation of Carbovir Triphosphate Triethylamine Salt involves several synthetic routes and reaction conditions. One method includes the separation of nucleotide triphosphate to be purified by means of chromatography, followed by preparation to obtain the nucleotide triphosphate triethylamine salt . This method allows for large-scale automatic preparation of various modified and non-modified nucleotide triphosphates, ensuring high separation efficiency and universality .

化学反応の分析

Carbovir Triphosphate Triethylamine Salt undergoes several types of chemical reactions, including phosphorylation and enzymatic reactions. The compound is phosphorylated by cellular enzymes, which determines its antiviral activity. It competes with natural substrates and is incorporated into viral DNA, leading to the termination of viral DNA growth . Common reagents used in these reactions include cellular enzymes such as nucleoside-diphosphate kinase and GMP kinase . The major products formed from these reactions are phosphorylated derivatives of the compound, which exhibit antiviral properties .

科学的研究の応用

Carbovir Triphosphate Triethylamine Salt has a wide range of scientific research applications. In chemistry, it is used in the development of analytical methods and quality control applications for drug development . In biology and medicine, the compound is crucial for its antiviral properties, particularly in the treatment of HIV . It is also used in the synthesis of modified mRNA cap analogs, which have potential therapeutic applications in gene replacement therapy and anticancer immunotherapy . Additionally, the compound is used in the study of phosphorylation mechanisms and the stereoselectivity of antiviral activity .

類似化合物との比較

Carbovir Triphosphate Triethylamine Salt is unique compared to other similar compounds due to its specific antiviral activity and mechanism of action. Similar compounds include other nucleoside analogues such as abacavir, which is also used in the treatment of HIV . this compound exhibits higher antiviral activity and better pharmacological properties compared to its counterparts . Other similar compounds include various modified nucleotide triphosphates used in antiviral research and therapy .

特性

CAS番号 |

1391048-07-9 |

|---|---|

分子式 |

C₁₁H₁₆N₅O₁₁P₃·xC₆H₁₅N |

分子量 |

487.19 |

同義語 |

rel-P-[[(1R,4S)-4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-cyclopenten-1-yl]methyl] Ester Triphosphoric Acid Triethylamine Salt; _x000B_cis-(±)-P-[[4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-cyclopenten-1-yl]methyl] Ester Triphosphoric Acid Triethylam |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (2S)-2-[[(4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoate](/img/structure/B1146232.png)

![(17E)-3,9,25-trihydroxy-4,11,16,16,20,27-hexamethyl-5,21-dioxapentacyclo[18.9.0.04,14.06,12.022,28]nonacosa-6,9,11,17,22,25,27-heptaene-8,24-dione](/img/structure/B1146233.png)

![zinc;(2R)-3-hydroxy-2-[(1S)-2-hydroxy-1-oxidoethyl]-5-oxo-2H-furan-4-olate](/img/structure/B1146244.png)

![Acetaldehyde,[4-(isopropyl)-5-oxo-2-oxazolidinylidene]-](/img/structure/B1146253.png)